molecular formula C14H19NO3 B2928754 2-(Butylamino)-2-oxoethyl 4-methylbenzoate CAS No. 1291837-64-3

2-(Butylamino)-2-oxoethyl 4-methylbenzoate

Cat. No.: B2928754
CAS No.: 1291837-64-3
M. Wt: 249.31
InChI Key: OFCMFQVGYCHQCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Butylamino)-2-oxoethyl 4-methylbenzoate is an organic compound belonging to the class of esters It is characterized by the presence of a butylamino group attached to an oxoethyl chain, which is further connected to a 4-methylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Butylamino)-2-oxoethyl 4-methylbenzoate typically involves the esterification of 4-methylbenzoic acid with 2-(butylamino)-2-oxoethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that maintain optimal reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the production process more sustainable.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the butylamino group, leading to the formation of corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives, which may have different chemical properties and applications.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted esters and amides.

Scientific Research Applications

2-(Butylamino)-2-oxoethyl 4-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Butylamino)-2-oxoethyl 4-methylbenzoate involves its interaction with specific molecular targets. The butylamino group can form hydrogen bonds with biological molecules, affecting their function. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The compound’s ability to interact with enzymes and receptors is being studied to understand its potential therapeutic applications.

Comparison with Similar Compounds

  • 2-(Butylamino)-2-oxoethyl benzoate
  • 2-(Butylamino)-2-oxoethyl 3-methylbenzoate
  • 2-(Butylamino)-2-oxoethyl 4-chlorobenzoate

Comparison: 2-(Butylamino)-2-oxoethyl 4-methylbenzoate is unique due to the presence of the 4-methyl group on the benzoate moiety. This structural feature can influence its reactivity and biological activity. Compared to its analogs, the 4-methyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound of interest in research and development.

Properties

IUPAC Name

[2-(butylamino)-2-oxoethyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-3-4-9-15-13(16)10-18-14(17)12-7-5-11(2)6-8-12/h5-8H,3-4,9-10H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCMFQVGYCHQCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)COC(=O)C1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.